molecular formula C15H21Cl2N3O2 B1523423 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride CAS No. 1311314-92-7

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride

Cat. No. B1523423
M. Wt: 346.2 g/mol
InChI Key: BUKHHPGTDBGDQY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an imidazole, and an amine. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and dioxole rings . Imidazole is a planar five-membered ring which is a common moiety in many important biological compounds such as histidine and histamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and imidazole rings are aromatic, which means they are planar and have a delocalized π electron system .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxole and imidazole rings might undergo electrophilic substitution reactions, while the amine group could participate in nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amine group might increase its solubility in water .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of novel functionalized hydantoin derivatives and their conversion to 5-(Z) Arylidene-4H-imidazoles, employing techniques such as microwave-assisted synthesis. This approach demonstrates the potential for creating a variety of imidazole derivatives with potential applications in medicinal chemistry and material science Kamila, Ankati, & Biehl, 2011.

Antimicrobial and Cytotoxic Activities

Compounds synthesized from benzimidazole and thiazole derivatives have shown promising anticancer activity against various cancer cell lines. These findings indicate the potential for developing new therapeutic agents based on the structural motifs present in these compounds Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014.

Novel Synthesis Approaches

Research on the synthesis of heterocycles via enamines and intramolecular additions highlights innovative approaches to constructing condensed heterocyclic compounds. These methodologies provide efficient routes to a wide array of heterocyclic compounds with potential applications in drug development and materials science Singh & Kumar, 1987.

Applications in Drug Design

The design and synthesis of bis-benzimidazole compounds clubbed with primary amines and aromatic aldehydes under microwave irradiation have yielded compounds with notable anticancer activity. Such research underscores the importance of structural diversity in the discovery of new anticancer agents Rashid, 2020.

Advanced Catalytic Processes

Studies on palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones reveal the utility of transition metal catalysis in constructing complex heterocyclic structures. This research could lead to the development of novel synthetic routes for pharmaceuticals and materials Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.2ClH/c1-9(2)5-11(16)15-17-7-12(18-15)10-3-4-13-14(6-10)20-8-19-13;;/h3-4,6-7,9,11H,5,8,16H2,1-2H3,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHHPGTDBGDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride
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1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride
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1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride
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1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride
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1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride
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1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride

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